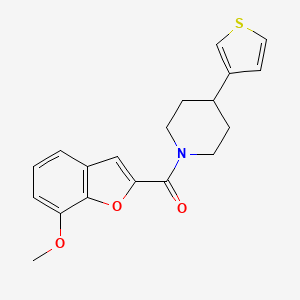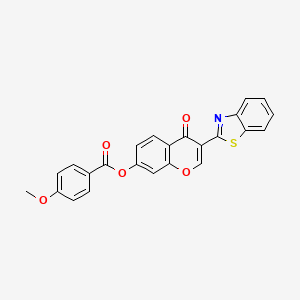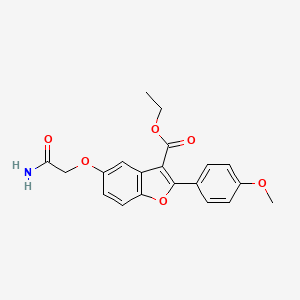
N-(2-phenoxyethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Phenoxyethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide, also known as PCP-1, is a synthetic organic compound of the piperidine class. It is an analogue of piperidine, an aromatic heterocyclic compound with a five-membered ring containing four carbon atoms and one nitrogen atom. PCP-1 has been of interest to researchers due to its potential applications in the fields of medicinal chemistry, pharmacology, and drug discovery.
作用机制
The mechanism of action of N-(2-phenoxyethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide is not fully understood. It is believed to interact with the central nervous system, leading to changes in the release of neurotransmitters such as dopamine and serotonin. It is also thought to act on the opioid system, leading to analgesic and sedative effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-phenoxyethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide are not fully understood. It has been shown to have antinociceptive effects in animal models, and it has been suggested that it may have potential applications in the treatment of pain. It has also been shown to have antidepressant-like effects in animal models, suggesting a potential use in the treatment of depression.
实验室实验的优点和局限性
The advantages of using N-(2-phenoxyethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide in laboratory experiments include its low cost, availability, and ease of synthesis. Its low toxicity and lack of side effects make it a safe and effective compound for use in laboratory experiments. The main limitation of using N-(2-phenoxyethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide in laboratory experiments is its lack of selectivity. It has been reported to interact with a variety of different receptors, making it difficult to study the effects of a single receptor.
未来方向
For research include the development of novel derivatives of N-(2-phenoxyethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide with improved selectivity and potency, as well as the investigation of its potential therapeutic applications. Additionally, further research is needed to understand the mechanism of action of N-(2-phenoxyethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide and its effects on the central nervous system. Finally, further studies are needed to determine the safety and efficacy of N-(2-phenoxyethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide in humans.
合成方法
N-(2-phenoxyethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide can be synthesized by a variety of methods. The most commonly used method is the reaction of 2-chloro-4-(thiophen-2-yl)piperidine-1-carboxylic acid with 2-phenoxyethanol in the presence of a base such as potassium carbonate. This reaction produces N-(2-phenoxyethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide as the main product, along with other byproducts.
科学研究应用
N-(2-phenoxyethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide has been studied for its potential applications in the fields of medicinal chemistry, pharmacology, and drug discovery. It has been used as a model compound for studying the structure-activity relationships of piperidine derivatives. It has also been used as a scaffold for the synthesis of novel compounds with potential therapeutic applications.
属性
IUPAC Name |
N-(2-phenoxyethyl)-4-thiophen-2-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c21-18(19-10-13-22-16-5-2-1-3-6-16)20-11-8-15(9-12-20)17-7-4-14-23-17/h1-7,14-15H,8-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIYNFUSWRAOJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)NCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenoxyethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[1,1'-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine](/img/structure/B6503189.png)

![3-(3-methoxypropyl)-2-(thiophen-2-yl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6503209.png)
![N-[(4-chlorophenyl)methyl]-4-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B6503217.png)

![2-(2-fluorophenoxy)-1-[4-(thiophen-3-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6503230.png)



![5-cyclopropyl-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B6503272.png)
![3-(2,5-dimethoxyphenyl)-1-methyl-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B6503274.png)

![1-benzyl-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea](/img/structure/B6503302.png)
![2-(4-{[4-(thiophen-3-yl)piperidin-1-yl]sulfonyl}phenyl)-1lambda6,2-thiazinane-1,1-dione](/img/structure/B6503315.png)